4-Bromo-7-fluorobenzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Scaffold in Heterocyclic Chemistry
The benzo[b]thiophene core, an aromatic heterocyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in heterocyclic chemistry. It is considered a "privileged structure" in drug discovery due to its prevalence in a wide array of biologically active molecules and natural products. nih.govresearchgate.net The planar, electron-rich nature of the benzo[b]thiophene system, conferred by the sulfur atom, facilitates binding to various enzymes and receptors, often enhancing the pharmacokinetic profile of parent molecules. tandfonline.comresearchgate.net This scaffold is integral to numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netresearchgate.net Furthermore, its derivatives are crucial in materials science, particularly in the development of organic semiconductors for electronic devices.
Overview of Halogen Substitution Effects in Aromatic and Heteroaromatic Systems
The introduction of halogen substituents onto aromatic and heteroaromatic rings is a fundamental strategy in medicinal chemistry and materials science to modulate the physicochemical properties of a molecule. Halogens exert a combination of electronic and steric effects that can profoundly influence reactivity, stability, conformation, and biological activity. wikipedia.orgacs.org
The bromine atom influences heteroaromatic systems through a combination of electronic and steric effects.
Electronic Effects: Bromine exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that can decrease the electron density of the aromatic ring. Conversely, its lone pairs of electrons can participate in resonance, donating electron density to the ring (+R effect). In heteroaromatic systems, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution while directing incoming groups to ortho and para positions.
Steric Effects: As a larger halogen, bromine introduces significant steric bulk. wikipedia.org This steric hindrance can influence the conformation of the molecule and direct the regioselectivity of chemical reactions by blocking certain positions from attack. wikipedia.org In drug design, this bulk can be used to control molecular shape and enhance binding selectivity. Furthermore, the carbon-bromine bond is a key functional handle, providing a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in constructing more complex molecular architectures.
Fluorine, the most electronegative element, plays a special role in modulating molecular properties. acs.org
Electronic Effects: Its strong inductive effect (-I) significantly alters the electronic landscape of the ring. Unlike other halogens, its resonance effect (+R) is weak. This potent electron-withdrawing nature can enhance the acidity of nearby protons and influence the binding affinity of a molecule to its biological target. acs.org
Metabolic Stability: A key application of fluorine substitution in medicinal chemistry is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the metabolic stability and bioavailability of a drug can be significantly improved. nih.gov
Conformational Effects and Binding: The small size of the fluorine atom means it often acts as a bioisostere of a hydrogen atom, causing minimal steric perturbation while drastically altering electronic properties. acs.orgnih.gov It can also participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, which can enhance drug-receptor binding affinity and specificity. nih.gov
Rationale for Investigating 4-Bromo-7-fluorobenzo[b]thiophene within the Broader Context of Functionalized Thiophenes
The specific substitution pattern of this compound makes it a compound of significant interest for several reasons. It serves as a highly versatile building block for the synthesis of more complex molecules.
The bromine atom at the 4-position provides a crucial reactive handle for introducing a wide variety of functional groups through well-established transition metal-catalyzed cross-coupling reactions. elsevierpure.com This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the construction of novel polymeric materials. For instance, halogenated benzo[b]thiophenes are known intermediates in the synthesis of pharmaceuticals like Brexpiprazole. chemicalbook.com
Data Tables
Table 1: Physicochemical Properties of Halogenated Benzo[b]thiophenes
This table outlines key properties of the title compound and a related derivative.
| Property | This compound | 4-Bromobenzo[b]thiophene (B1340190) |
| CAS Number | 360576-07-4 sigmaaldrich.com | 5118-13-8 nih.gov |
| Molecular Formula | C₈H₄BrFS sigmaaldrich.com | C₈H₅BrS nih.gov |
| Molecular Weight | 231.09 g/mol sigmaaldrich.com | 213.09 g/mol nih.gov |
| IUPAC Name | This compound sigmaaldrich.com | 4-bromo-1-benzothiophene nih.gov |
| InChI Key | ZSFFYTISQFZEBC-UHFFFAOYSA-N sigmaaldrich.com | QPBSEYFVZDMBFW-UHFFFAOYSA-N nih.gov |
Table 2: Summary of Halogen Substituent Effects in Heteroaromatic Systems
This table summarizes the key contributions of bromine and fluorine substituents.
| Substituent | Key Electronic Effects | Key Steric & Functional Effects |
| Bromine (Br) | Strong inductive withdrawal (-I), Moderate resonance donation (+R) | Significant steric bulk, Provides a reactive handle for cross-coupling reactions |
| Fluorine (F) | Very strong inductive withdrawal (-I), Weak resonance donation (+R) | Minimal steric bulk (H-bioisostere), Blocks metabolic oxidation, Can form unique non-covalent bonds |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFYTISQFZEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 7 Fluorobenzo B Thiophene and Analogues
De Novo Synthetic Routes to the Benzo[b]thiophene Core
The de novo synthesis of the benzo[b]thiophene ring system involves the construction of the heterocyclic core from acyclic or monocyclic precursors. These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the benzene (B151609) and thiophene (B33073) rings.
Ring-Closure Strategies
Ring-closure strategies are a cornerstone of benzo[b]thiophene synthesis, involving the formation of one or both rings of the bicyclic system in the key bond-forming step.
Acid-catalyzed cyclization reactions represent a classical yet effective approach to the benzo[b]thiophene core. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor. For instance, arylmercapto acetals can undergo cyclization in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another established method involves the cyclization of arylthioacetic acids in acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophenes, which can then be dehydroxylated to afford the parent benzo[b]thiophene. chemicalbook.com
A notable example of electrophilic cyclization involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt for the cyclization of o-alkynyl thioanisoles. nih.gov This method proceeds under mild conditions and introduces a valuable thiomethyl group at the 3-position of the benzo[b]thiophene ring. nih.gov The reaction tolerates a wide range of functional groups on the alkyne moiety, providing access to a variety of 2,3-disubstituted benzo[b]thiophenes. nih.gov
| Catalyst/Reagent | Precursor | Product | Conditions | Yield |
| ZnCl2-impregnated montmorillonite | Arylmercapto acetals | Benzo[b]thiophene | Gas phase | - |
| Amberlyst A-15 | Arylmercapto acetals | Benzo[b]thiophene | Boiling toluene | - |
| Acetic anhydride | Arylthioacetic acid | 3-Hydroxybenzo[b]thiophene | - | - |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisoles | 2,3-Disubstituted benzo[b]thiophenes | Moderate | Excellent |
A modern and highly efficient one-step method for the synthesis of benzo[b]thiophenes involves the reaction of arynes with alkynyl sulfides. rsc.orgnih.govrsc.orgsemanticscholar.org This approach allows for the rapid construction of the benzo[b]thiophene skeleton from readily available starting materials. nih.govrsc.org The reaction proceeds via the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne intermediate, followed by an intramolecular cyclization onto the alkyne. nih.govsemanticscholar.org This methodology exhibits good functional group tolerance and allows for the synthesis of a diverse range of multisubstituted benzo[b]thiophenes. rsc.orgnih.govrsc.orgsemanticscholar.org For example, the reaction of o-silylaryl triflates with various alkynyl sulfides in the presence of a fluoride (B91410) source generates the corresponding benzo[b]thiophenes in a single step. rsc.orgnih.govrsc.org The versatility of this method is highlighted by its ability to accommodate various substituents on both the aryne precursor and the alkynyl sulfide. nih.govrsc.orgresearchgate.net
A plausible reaction mechanism involves the initial generation of the aryne, followed by nucleophilic attack of the sulfur atom of the alkynyl sulfide. The resulting intermediate then undergoes cyclization to form the benzothiophene (B83047) ring. nih.govrsc.orgsemanticscholar.org
| Aryne Precursor | Alkynyl Sulfide | Product | Conditions |
| o-Silylaryl triflate | Ethyl p-tolylethynyl sulfide | 4-Chloro-3-(p-tolyl)benzo[b]thiophene | CsF, acetonitrile, heat |
| o-Silylaryl triflate | Various alkynyl sulfides | Diverse 3-substituted benzo[b]thiophenes | CsF, solvent, heat |
Photocyclization offers a unique strategy for the synthesis of benzo[b]thiophenes, often proceeding through radical intermediates. A notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This reaction is initiated by green light irradiation of eosin (B541160) Y, which acts as a photoredox catalyst. organic-chemistry.org Another approach involves the visible-light-promoted cyclization of disulfides and alkynes to afford benzo[b]thiophenes. rsc.org For instance, the reaction of diethyl 2,2'-disulfanediylbis(benzoate) with diethyl acetylenedicarboxylate (B1228247) in toluene under air and sunlight yields diethyl benzo[b]thiophene-2,3-dicarboxylate. rsc.org Furthermore, the irradiation of 3-acetoxybenzo[b]thiophene 1,1-dioxide in the presence of cycloalkenes leads to [2+2] cycloadducts, which can be rearranged to substituted benzo[b]thiepinones. rsc.org
The intramolecular cyclization of aromatic thiomethyl ketones provides another route to the benzo[b]thiophene core. A patent describes a method for the synthesis of 4-bromobenzo[b]thiophene (B1340190) starting from 2-bromo-6-fluorobenzaldehyde (B104081). google.compatsnap.com The process involves an initial etherification with a chloro- or bromomethyl mercaptan, followed by a Wittig-type reaction to construct the thiophene ring. google.com This approach highlights the use of readily available starting materials to construct a specifically substituted benzo[b]thiophene. google.compatsnap.com
Multi-Component and One-Pot Synthetic Protocols
Multi-component and one-pot reactions have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. Several such protocols have been developed for the synthesis of benzo[b]thiophenes.
One notable one-pot synthesis involves the reaction of o-halo-substituted ethynylbenzenes with sodium sulfide. acs.org This method allows for the convenient preparation of a variety of benzo[b]thiophenes, including those with alkyl and phenyl substituents, as well as more complex fused systems like benzo[1,2-b:4,5-b′]dithiophenes. acs.org The reaction proceeds through nucleophilic attack of the sulfide on the aryl halide, followed by intramolecular cyclization onto the adjacent alkyne. acs.org
Another efficient one-pot method for synthesizing highly functionalized benzo[b]thiophenes involves the intramolecular copper-catalyzed S-arylation of in situ generated enethiolates. acs.org This tandem process forms both the C(2)–C(3) and S(1)–C(7a) bonds of the benzothiophene ring system. acs.org
A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has also been developed for the synthesis of benzo[b]thiophenes. researchgate.net This process is characterized by high regioselectivity, proceeding through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net
Furthermore, a one-pot domino reaction involving thiophenone, malononitrile, and various aromatic aldehydes in the presence of sodium ethoxide provides a regioselective synthesis of novel benzo[b]thiophenes. malayajournal.org The proposed mechanism for this transformation is a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–tautomerization–elimination sequence. malayajournal.org
| Reactants | Catalyst/Reagent | Product Scope | Key Features |
| o-Halo-ethynylbenzenes, Na2S | - | Mono-, bis-, and tris-chalcogenophene-annulated benzenes | Convenient one-pot procedure |
| 2-Bromo(het)arylacetonitriles, dithioesters/thiocarbonyl compounds | NaH, Cu-catalyst | Multisubstituted benzo[b]thiophenes and hetero-fused analogues | Tandem C-C and C-S bond formation |
| Arylboronic acids, alkynes, elemental sulfur | Rh-catalyst | Benzo[b]thiophene derivatives | High regioselectivity, sequential transformations |
| Thiophenone, malononitrile, aromatic aldehydes | NaOEt | Novel benzo[b]thiophenes | Domino reaction, four new C-C bonds formed |
Functionalization and Derivatization of Pre-existing Benzo[b]thiophene Scaffolds
The benzo[b]thiophene core is a versatile scaffold in medicinal chemistry and materials science. Its functionalization allows for the fine-tuning of electronic and steric properties, leading to the development of novel compounds with specific activities. This section focuses on advanced synthetic methodologies for introducing substituents onto a pre-existing benzo[b]thiophene framework, with a particular emphasis on halogenation and subsequent cross-coupling reactions.
Regioselective Halogenation Strategies
The introduction of halogen atoms at specific positions on the benzo[b]thiophene ring is a critical step in the synthesis of many complex derivatives, including the target compound 4-bromo-7-fluorobenzo[b]thiophene. Regiocontrol is paramount in these reactions to ensure the desired substitution pattern.
Direct bromination of benzo[b]thiophene typically occurs at the more electron-rich positions. The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of directing groups on the substrate. For instance, the bromination of 7-methoxybenzo[b]thiophene (B1600899) has been shown to yield the 4-bromo derivative, indicating the directing effect of the methoxy (B1213986) group. researchgate.net The use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) is a common method for the electrophilic bromination of thiophenes. researchgate.net Computational studies using Density Functional Theory (DFT) have suggested that the mechanism for bromination with NBS likely proceeds through the formation of a bromonium ion intermediate. researchgate.net
For substrates lacking strong directing groups, controlling the stoichiometry of the brominating agent is crucial to achieve selective monobromination over di- or polybromination. In some cases, a lithiation-bromination sequence can be employed to achieve high regioselectivity. This involves the deprotonation of a specific carbon atom with a strong base like n-butyllithium (n-BuLi) followed by quenching with a bromine source. The molar ratio of the lithium source to bromine can be controlled to favor the formation of mono- or di-brominated products. google.com
Table 1: Examples of Bromination Reactions on Benzo[b]thiophene Derivatives
| Starting Material | Reagent | Product | Reference |
| 7-Methoxybenzo[b]thiophene | Bromine | 4-Bromo-7-methoxybenzo[b]thiophene | researchgate.net |
| 3-Cyanobenzo[b]thiophene | Bromine | 6-Bromo-3-cyanobenzo[b]thiophene | researchgate.net |
| 3-Alkylthiophene | n-BuLi, Bromine | Bromoalkylthiophene | google.com |
This table is generated based on data from the text and is for illustrative purposes.
Introducing fluorine onto the benzo[b]thiophene scaffold can significantly alter its biological and physical properties. researchgate.net Both electrochemical and chemical methods have been developed for this purpose.
Electrochemical methods offer a green and often highly selective approach to fluorination. Anodic fluorination of benzo[b]thiophene derivatives has been investigated as a means to introduce fluorine atoms onto the heterocyclic ring. thieme-connect.comresearchgate.net While the direct anodic fluorination of unsubstituted benzo[b]thiophene can lead to a mixture of di- and trifluorinated products, the fluorination of modified substrates can be highly selective. thieme-connect.com For example, the anodic fluorination of 3-oxo-2,3-dihydrobenzo[b]thiophene and its 2-carboxylate derivative has been shown to yield the corresponding monofluorinated products selectively. thieme-connect.com The electrolysis is typically carried out using platinum electrodes in a solution containing a fluoride salt, such as 0.3 M HF salt in a suitable solvent. thieme-connect.com The development of flow electrochemistry presents a safe and scalable method for such fluorination reactions.
Table 2: Anodic Fluorination of Benzo[b]thiophene Derivatives
| Substrate | Product | Selectivity | Reference |
| Benzo[b]thiophene | Di- and trifluorinated products | Low | thieme-connect.com |
| 3-Oxo-2,3-dihydrobenzo[b]thiophene | 2-Fluoro-3-oxo-2,3-dihydrobenzo[b]thiophene | High (Monofluorination) | thieme-connect.com |
| Methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate | Methyl 2-fluoro-3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate | High (Monofluorination) | thieme-connect.com |
This table is generated based on data from the text and is for illustrative purposes.
A variety of electrophilic fluorinating reagents have been developed for the direct fluorination of organic compounds. Among the most common are N-F reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govwikipedia.orgorganic-chemistry.org These reagents are often crystalline solids that are easier to handle than gaseous fluorine.
NFSI is a versatile reagent capable of fluorinating aromatics, enolates, and carbanions, often in high yields. fishersci.ca It has been used for the direct fluorination of various heteroaromatic C-H bonds, including those in benzothiophene. nih.govambeed.com The reaction is often catalyzed by a transition metal, such as palladium, which can direct the fluorination to a specific position. nih.gov For example, Pd(OAc)₂ has been used to catalyze the ortho-fluorination of heteroaromatic compounds with NFSI. nih.gov
Selectfluor® is another powerful electrophilic fluorinating agent. wikipedia.org It has been successfully employed in the fluorination of 2-substituted benzo[b]furans, a related heterocyclic system, suggesting its potential applicability to benzo[b]thiophenes. rsc.orgnih.gov The mechanism of fluorination by Selectfluor® is thought to proceed through either an electron transfer pathway or an Sₙ2 attack at the fluorine atom. wikipedia.org
Table 3: Common Electrophilic Fluorinating Reagents
| Reagent | Full Name | Key Features |
| NFSI | N-Fluorobenzenesulfonimide | Mild, versatile, used for C-H fluorination |
| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Powerful, electrophilic, also acts as an oxidant |
This table is generated based on data from the text and is for illustrative purposes.
Directed Fluorination Techniques
Metal-Catalyzed Cross-Coupling Reactions
Once halogenated, the benzo[b]thiophene scaffold can be further derivatized through a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govepa.govresearchgate.net This reaction is highly versatile and tolerant of many functional groups. For instance, 2,5-dibromo-3-hexylthiophene (B54134) has been successfully coupled with various arylboronic acids to yield 2,5-diaryl-3-hexylthiophenes. nih.gov Similarly, regioselective Suzuki couplings have been reported for benzo[b]thiophene boronic acids with dibromo-substituted naphthalenes. epa.gov
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands like those from the Buchwald and Hartwig groups often providing the best results. wikipedia.orgnih.gov This methodology has been applied to the coupling of aminothiophenes with halopyridines. researchgate.net
These cross-coupling reactions provide a modular approach to synthesizing a diverse library of this compound analogues, allowing for systematic exploration of structure-activity relationships.
Table 4: Metal-Catalyzed Cross-Coupling Reactions for Benzo[b]thiophene Derivatization
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium catalyst | C-C |
| Sonogashira | Terminal alkyne + Organic halide | Palladium catalyst + Copper(I) co-catalyst | C-C (alkyne) |
| Buchwald-Hartwig | Amine + Organic halide | Palladium catalyst + Phosphine ligand | C-N |
This table is generated based on data from the text and is for illustrative purposes.
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of the this compound ring system dictate its reactivity towards electrophilic and nucleophilic reagents.
The introduction of nitro and amino groups onto the benzo[b]thiophene core is a key step in the synthesis of many biologically active compounds. The nitration of benzo[b]thiophenes typically occurs at the 3-position, which is the most electron-rich position. However, the presence of the bromo and fluoro substituents on the benzene ring of this compound will influence the regioselectivity of the reaction.
Amination of the benzo[b]thiophene ring can be achieved through various methods, including palladium-catalyzed C-N bond formation. nih.govbeilstein-journals.org These reactions allow for the coupling of the bromo-substituted position with a wide range of amines, amides, and amino acid esters. nih.govbeilstein-journals.org The choice of ligand and reaction conditions is critical for achieving high yields and functional group tolerance. beilstein-journals.org
Direct C-H bond functionalization represents a highly atom-economical approach for the derivatization of aromatic and heteroaromatic compounds. researchgate.net In the context of this compound, C-H functionalization can provide access to novel derivatives that are not easily accessible through traditional cross-coupling methods.
Palladium-catalyzed direct arylation is a prominent example of C-H functionalization. researchgate.net This reaction allows for the coupling of C-H bonds with aryl halides, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The regioselectivity of direct arylation is often governed by the electronic and steric properties of the substrate. For benzo[b]thiophene, arylation typically occurs at the C2 or C3 position.
Derivatization via Side-Chain Transformations (e.g., Wittig reaction, oxadiazole formation)
The introduction of functionalized side chains onto the benzo[b]thiophene core is another important strategy for creating molecular diversity.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgyoutube.comyoutube.comyoutube.comyoutube.com If a formyl group is present on the this compound scaffold, it can be readily converted to an alkene-containing side chain using a phosphorus ylide. youtube.comyoutube.com The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org
The formation of oxadiazole rings is another valuable transformation for derivatizing benzo[b]thiophenes. nih.govnih.govresearchgate.net 1,3,4-Oxadiazoles can be synthesized from carboxylic acid hydrazides, which can be prepared from the corresponding carboxylic acids. researchgate.net These heterocyclic moieties are known to possess a wide range of biological activities. nih.govnih.gov The synthesis of 2,5-disubstituted oxadiazoles (B1248032) can be achieved by cyclizing diacylhydrazines with a dehydrating agent. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Phenyl-7-fluorobenzo[b]thiophene |
| 4-(4-Methoxyphenyl)-7-fluorobenzo[b]thiophene |
| 4-(3-Chlorophenyl)-7-fluorobenzo[b]thiophene |
| 4-(Phenylethynyl)-7-fluorobenzo[b]thiophene |
| 4-((Trimethylsilyl)ethynyl)-7-fluorobenzo[b]thiophene |
| 4-(Hex-1-yn-1-yl)-7-fluorobenzo[b]thiophene |
| 4-Chlorobenzo[b]thiophene |
| 2-Bromo-6-fluorobenzaldehyde |
| Mercaptoacetic acid |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |
| 1,3,4-Oxadiazole |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 3-Chlorophenylboronic acid |
| Phenylacetylene |
| Trimethylsilylacetylene |
| 1-Hexyne |
| This compound-3-carbonitrile |
| 4-Bromobenzo[b]thiophene |
Comparative Analysis of Synthetic Efficiency and Selectivity
A detailed examination of this methodology reveals that the choice of reaction parameters plays a crucial role in its efficiency. For instance, the reaction of 2-bromo-6-fluorobenzaldehyde with chloromethylmercaptan in the presence of potassium carbonate in acetone (B3395972) at 30-35 °C affords the intermediate which upon cyclization gives the desired product in a high yield of 93%. google.com Altering the solvent to tetrahydrofuran (B95107) (THF) and the base to sodium carbonate, while increasing the temperature to 75-80 °C, results in a slightly lower yield of 89%. google.com A further modification using sodium hydroxide (B78521) in dimethylformamide (DMF) at a lower temperature of 10-15 °C with bromomethyl mercaptan leads to a yield of 86%. google.com These findings highlight the sensitivity of the reaction to the specific conditions employed.
Beyond this specific route, broader methodologies for the synthesis of substituted benzo[b]thiophenes offer alternative pathways that can be applied to the synthesis of analogues. One such powerful technique is the electrophilic cyclization of o-alkynyl thioanisoles. This method has been successfully used to prepare a variety of 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov For example, the cyclization of an o-alkynyl thioanisole (B89551) bearing a bromine atom on the aromatic ring has been shown to proceed with a 95% yield, demonstrating the high efficiency of this approach for introducing halogen substituents. nih.gov This methodology offers a high degree of flexibility in accessing a wide range of analogues by varying the substituents on the starting alkyne.
Another versatile strategy for constructing the benzo[b]thiophene core is through palladium-catalyzed intramolecular oxidative C-H functionalization. This method allows for the synthesis of multisubstituted benzo[b]thiophenes from α-aryl-β-mercaptoacrylonitriles or similar precursors. nih.gov While this approach often provides good to excellent yields, the efficiency can be influenced by the choice of the palladium catalyst and the oxidant. nih.gov
A comparative summary of the efficiency of different synthetic approaches for 4-bromobenzo[b]thiophene and its analogues is presented in the interactive data table below.
In terms of selectivity, the synthesis of this compound requires precise control over the regiochemistry of the cyclization and any subsequent functionalization. The method starting from 2-bromo-6-fluorobenzaldehyde inherently defines the positions of the bromo and fluoro substituents at C4 and C7, respectively, due to the structure of the starting material. This provides excellent regioselectivity for the formation of the desired isomer.
In contrast, methods involving the direct bromination of a pre-formed 7-fluorobenzo[b]thiophene (B1321478) core would likely face challenges with regioselectivity, potentially leading to a mixture of brominated isomers. The directing effects of the fluorine and the thiophene ring would need to be carefully considered to achieve the desired 4-bromo substitution pattern.
Electrophilic cyclization of appropriately substituted o-alkynyl thioanisoles can also offer high regioselectivity. The position of the substituents on the final benzo[b]thiophene ring is determined by the substitution pattern of the starting aryl and alkyne moieties. For instance, to synthesize a 4,7-disubstituted analogue, one would start with a 2,5-disubstituted thioanisole precursor.
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 7 Fluorobenzo B Thiophene Derivatives
Reactivity Governed by Halogen Substituents
The bromine and fluorine atoms attached to the benzene (B151609) ring of the benzo[b]thiophene core are primary determinants of its reactivity, particularly in electrophilic and organometallic reactions.
This reduction in electron density has several consequences:
Aromaticity : The π-electron delocalization in the aromatic system is perturbed. Generally, strong electron-withdrawing or electron-donating substituents can decrease the aromaticity of a system compared to the unsubstituted parent molecule. malayajournal.org In the case of 4-bromo-7-fluorobenzo[b]thiophene, the electron-withdrawing nature of the halogens deactivates the benzene portion of the molecule towards electrophilic aromatic substitution.
Electron Density Distribution : The electron density is not uniformly reduced across the molecule. The inductive effect is distance-dependent, leading to a complex distribution of partial charges. The carbon atoms directly bonded to the halogens (C4 and C7) become more electropositive. This altered electronic landscape dictates the regioselectivity of reactions. For instance, in electrophilic substitution on the benzo[b]thiophene system, which typically favors the thiophene (B33073) ring (positions 2 and 3), the deactivating effect of the halogens on the benzene ring further reinforces this preference. researchgate.netcdnsciencepub.com
The interplay of these electronic effects is crucial for predicting the molecule's behavior in subsequent chemical transformations.
The carbon-halogen bonds in this compound are key sites for the formation of organometallic intermediates, which are versatile synthons for creating new carbon-carbon and carbon-heteroatom bonds.
Lithium-Halogen Exchange: The most common transformation is the lithium-halogen exchange, where an organolithium reagent, typically n-butyllithium (n-BuLi), selectively replaces a halogen atom with lithium. The rate of this exchange is significantly faster for bromine than for chlorine or fluorine (I > Br > Cl >> F). princeton.edu Therefore, in this compound, the reaction with n-BuLi at low temperatures would selectively occur at the C4 position to form 4-lithio-7-fluorobenzo[b]thiophene.
This regioselectivity allows for the directed synthesis of 4-substituted derivatives by quenching the lithiated intermediate with various electrophiles.
| Reactant | Reagent | Intermediate | Quenching Electrophile (E+) | Product |
|---|---|---|---|---|
| This compound | n-BuLi | 4-Lithio-7-fluorobenzo[b]thiophene | DMF | 7-Fluoro-benzo[b]thiophene-4-carbaldehyde |
| This compound | n-BuLi | 4-Lithio-7-fluorobenzo[b]thiophene | CO2 | 7-Fluoro-benzo[b]thiophene-4-carboxylic acid |
| This compound | n-BuLi | 4-Lithio-7-fluorobenzo[b]thiophene | B(OMe)3 | (7-Fluorobenzo[b]thiophen-4-yl)boronic acid |
Halogen Dance Reaction: A potential competing or subsequent reaction to lithiation is the "halogen dance," a base-catalyzed intramolecular migration of a halogen atom. clockss.org This phenomenon is well-documented for halogenated thiophenes and other heterocycles. kobe-u.ac.jpwhiterose.ac.ukias.ac.in Upon formation of an aryllithium species, the lithium and halogen atoms can formally exchange positions, leading to an isomeric lithiated intermediate. kobe-u.ac.jpresearchgate.net For this compound, after the initial lithium-bromine exchange to form the 4-lithio species, there is a possibility, depending on reaction conditions like temperature and solvent, for a rearrangement to occur, although this is less common than direct functionalization.
Role of the Sulfur Heteroatom in Reactivity
The sulfur atom in the thiophene ring is a nucleophilic and redox-active center, providing reaction pathways that are distinct from those of carbocyclic aromatic compounds.
The sulfur atom of the benzo[b]thiophene core can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the molecule.
Benzo[b]thiophene-1-oxide (Sulfoxide): Partial oxidation, typically with one equivalent of an oxidizing agent, yields the sulfoxide.
Benzo[b]thiophene-1,1-dioxide (Sulfone): Further oxidation with excess oxidant produces the sulfone.
A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst or additive like phosphorus pentoxide (P₂O₅) or methyltrioxorhenium(VII). researchgate.netacs.org The oxidation of electron-poor benzo[b]thiophenes, such as the 4-bromo-7-fluoro derivative, to the corresponding sulfones can be achieved cleanly using a storable aqueous solution of H₂O₂ and P₂O₅. researchgate.net
The rate of the first oxidation step (to the sulfoxide) is generally increased by electron-donating groups on the ring, as this enhances the nucleophilicity of the sulfur atom. Conversely, the second oxidation step (from sulfoxide to sulfone) is favored by electron-withdrawing groups. acs.org The resulting benzo[b]thiophene-1,1-dioxides are valuable synthetic intermediates, for example, in cycloaddition reactions and as precursors to chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. nih.govnih.gov
| Substrate | Oxidizing System | Product | Reference |
|---|---|---|---|
| Electron-Poor Benzo[b]thiophenes | H₂O₂ / P₂O₅ | Benzo[b]thiophene-1,1-dioxide | researchgate.net |
| Thiophene Derivatives | H₂O₂ / CH₃ReO₃ | Thiophene-1-oxide and Thiophene-1,1-dioxide | acs.org |
While the benzo[b]thiophene ring system is generally stable, the sulfur atom can mediate ring-opening and rearrangement reactions under specific conditions.
Reductive Ring-Opening: Catalytic hydrogenation of benzo[b]thiophene in the presence of transition metal complexes, such as certain rhodium catalysts, can lead to the cleavage of a carbon-sulfur bond. For instance, benzo[b]thiophene can be transformed into 2-ethylthiophenol, a reaction where the mechanism involves the opening of the thiophene ring prior to hydrogenation of the benzene ring. acs.org
Rearrangement Reactions: Substituted benzo[b]thiophenes can undergo various rearrangement reactions.
Cope Rearrangement: Allyl-substituted benzo[b]thiophenes can undergo thermal or catalyzed Cope rearrangements, a nih.govnih.gov-sigmatropic shift, to afford rearranged isomeric products. acs.org
Fries and Claisen Rearrangements: Hydroxy- or acetoxy-benzo[b]thiophenes can undergo Fries rearrangement, and allyloxy-benzo[b]thiophenes can undergo Claisen rearrangement, typically leading to substitution on the benzene portion of the ring system.
These reactions provide pathways to skeletal diversification of the benzo[b]thiophene core.
Stereochemical Aspects of Reactions Involving Substituted Benzo[b]thiophenes
Introducing chirality to the benzo[b]thiophene scaffold is a significant area of research, as stereochemistry is often critical for biological activity. Stereocenters can be created through various asymmetric transformations.
Asymmetric Hydrogenation: One of the most effective methods for creating chiral centers is the asymmetric hydrogenation of a prochiral double bond. Substituted benzo[b]thiophene 1,1-dioxides can be hydrogenated using chiral rhodium-based catalysts to produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee). nih.gov This method is effective for substrates with a variety of substituents on the benzo[b]thiophene core. nih.gov
Asymmetric Annulation: Chiral polycyclic benzo[b]thiophene derivatives can be synthesized through organocatalytic asymmetric annulation reactions. For example, using a quinine-derived thiourea (B124793) catalyst, an asymmetric [3+3] annulation of a 2-aminobenzo[b]thiophene derivative with an enone can yield complex polycyclic structures with high enantioselectivity (up to 97% ee). rsc.org
These stereoselective methods are crucial for the synthesis of enantiomerically pure benzo[b]thiophene derivatives for applications in medicinal chemistry and materials science.
Mechanistic Investigations of Novel Reaction Pathways
The exploration of novel reaction pathways for this compound is crucial for expanding its synthetic utility and discovering new applications. Mechanistic investigations, combining experimental studies and computational modeling, provide a fundamental understanding of the factors that govern the reactivity of this heterocycle. This section delves into the mechanistic details of plausible novel transformations, focusing on palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
The reactivity of the C-Br bond at the 4-position of the benzo[b]thiophene core is central to these transformations. The electron-withdrawing nature of the fluorine atom at the 7-position can influence the electron density of the aromatic system, thereby affecting the rates and outcomes of these reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. For this compound, this reaction would involve its coupling with an organoboron reagent in the presence of a palladium catalyst and a base. While specific mechanistic studies on this exact substrate are not extensively documented, the generally accepted catalytic cycle for aryl halides provides a robust framework for understanding the transformation.
The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. The halide ligand on the palladium complex is replaced by the organic moiety from the boronate, yielding a new palladium(II) complex (C).
Reductive Elimination: The final step is reductive elimination from the palladium(II) complex (C), which leads to the formation of the new C-C bond in the product, 4-aryl-7-fluorobenzo[b]thiophene, and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Computational studies on similar bromo-thiophene derivatives using Density Functional Theory (DFT) provide insights into the electronic aspects of the reaction. wikipedia.orgorganic-chemistry.org Analysis of the Frontier Molecular Orbitals (FMOs) can help in understanding the reactivity. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the C-Br bond, indicating its susceptibility to oxidative addition.
Table 1: Hypothetical Reactivity Descriptors for this compound in Suzuki-Miyaura Coupling
| Parameter | Description | Predicted Value/Trend |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally indicates higher reactivity. | Moderate |
| Ionization Potential (I) | The energy required to remove an electron. | High |
| Electron Affinity (A) | The energy released when an electron is added. | Moderate |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Moderate |
This table is illustrative and based on general principles of similar compounds. Specific values would require dedicated computational studies.
Buchwald-Hartwig Amination: Mechanistic Considerations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. The reaction of this compound with various amines would provide access to a range of 4-amino-7-fluorobenzo[b]thiophene derivatives. The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, particularly the initial oxidative addition step.
The catalytic cycle is generally understood to proceed as follows:
Oxidative Addition: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: An amine molecule then coordinates to the palladium(II) center. A base present in the reaction mixture deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium-amido complex. This step regenerates the Pd(0) catalyst.
Kinetic studies on the palladium-catalyzed cross-coupling of thiophenes have shown that the reaction rate can be dependent on the concentrations of the palladium catalyst, the boronic acid (in Suzuki coupling), and the thiophene substrate, while showing an inverse dependence on the concentration of the oxidant in some cases. tum.de A low inverse kinetic isotope effect (kH/kD < 1) has been observed in some cross-coupling reactions of thiophenes, suggesting that C-H bond activation is not the rate-determining step. tum.de
Table 2: Key Factors Influencing the Mechanism of Buchwald-Hartwig Amination of this compound
| Factor | Influence on the Reaction Mechanism |
| Palladium Catalyst | The choice of palladium precursor and ligands is crucial. Bulky, electron-rich phosphine (B1218219) ligands often facilitate the oxidative addition and reductive elimination steps. |
| Base | The strength and nature of the base (e.g., sodium tert-butoxide, cesium carbonate) are critical for the deprotonation of the amine and can influence the rate of transmetalation in related couplings. |
| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates. |
| Amine Nucleophile | The steric hindrance and nucleophilicity of the amine can impact the rate of C-N bond formation. |
Advanced Characterization and Spectroscopic Analysis of 4 Bromo 7 Fluorobenzo B Thiophene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-bromo-7-fluorobenzo[b]thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) and thiophene (B33073) rings resonate. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the sulfur heteroatom.
The protons on the thiophene ring, typically at positions 2 and 3, and the protons on the benzo portion of the molecule will exhibit characteristic chemical shifts and coupling patterns. The coupling constants (J-values) between adjacent protons are invaluable for establishing their relative positions. For instance, ortho-coupling constants are typically larger than meta- or para-couplings. The presence of the fluorine atom will also introduce additional complexity through ¹H-¹⁹F coupling, which can span over several bonds and aids in the assignment of proton signals in the fluorinated ring.
Table 1: Representative ¹H NMR Data for Substituted Benzo[b]thiophenes
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Phenylbenzo[b]thiophene | CDCl₃ | δ 7.82–7.64 (m, 2H), 7.55 (dt, J = 7.2, 1.7 Hz, 1H), 7.46 (d, J = 1.8 Hz, 1H), 7.40–7.26 (m, 2H), 7.23–7.17 (m, 1H) |
| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | δ 12.08 (s, 0.5H), 11.97 (s, 0.5H), 8.39 (d, J = 8.3 Hz, 1H), 8.33–7.97 (m, 3H), 7.48 (d, J = 9.3 Hz, 1.5H), 7.31 (s, 0.5H), 7.23 (t, J = 9.9 Hz, 1H), 7.10–6.97 (m, 1H), 6.13 (s, 1H), 6.11 (s, 1H) |
Note: The data in this table is for structurally related compounds and serves to illustrate typical chemical shift ranges and multiplicities.
Carbon (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (ipso-carbons) exhibit characteristic shifts. The 'heavy atom effect' of bromine can cause an upfield shift of the ipso-carbon, a phenomenon that is important for correct spectral assignment. uab.edu
Furthermore, ¹³C-¹⁹F coupling constants are readily observed and provide definitive evidence for the proximity of carbon and fluorine atoms. The magnitudes of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) decrease with the number of intervening bonds and are crucial for assigning the signals of the fluorinated benzene ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum.
Table 2: Representative ¹³C NMR Data for Substituted Benzo[b]thiophenes
| Compound | Solvent | Chemical Shift (δ, ppm) |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | δ 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 |
| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | DMSO-d₆ | δ 161.18, 157.85, 149.26, 148.16, 144.90, 144.40, 141.58, 139.44, 137.86, 136.02, 134.19, 131.37, 128.52, 128.28, 127.01, 126.83, 125.77, 125.48, 125.07, 123.96, 123.67, 122.48, 122.24, 108.65, 105.64, 105.27, 101.68 |
Note: The data in this table is for structurally related compounds and provides an indication of the expected chemical shift ranges.
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in this compound. The ¹⁹F chemical shift is very sensitive to the electronic environment, making it a powerful probe for structural and conformational analysis. The spectrum will typically show a single resonance for the fluorine atom, which will be split by coupling to nearby protons. The magnitude of these ¹⁹F-¹H coupling constants can help to confirm the substitution pattern on the aromatic ring. The interpretation of such spectra can be aided by decoupling experiments or by analysis at different magnetic field strengths. dntb.gov.ua
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure.
In the IR spectrum of this compound, characteristic absorption bands are expected for the C-H stretching and bending vibrations of the aromatic rings, as well as the C-C and C-S stretching vibrations of the benzo[b]thiophene core. The C-Br and C-F stretching vibrations will also give rise to absorptions in the fingerprint region of the spectrum.
Raman spectroscopy, which relies on the scattering of light, is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes. Therefore, the C-S and C-C bonds of the thiophene ring, as well as the C-Br bond, are expected to show strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule.
Table 3: General Vibrational Frequency Ranges for Key Functional Groups in Substituted Benzo[b]thiophenes
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-S | Stretching | 750 - 600 |
| C-F | Stretching | 1400 - 1000 |
| C-Br | Stretching | 680 - 515 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks for the molecular ion, M⁺ and (M+2)⁺, of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for benzo[b]thiophenes involve cleavage of the thiophene ring and loss of substituents.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. For a derivative of this compound, a successful crystal structure analysis would reveal bond lengths, bond angles, and torsion angles with high precision. tandfonline.com
This technique would confirm the planarity of the benzo[b]thiophene ring system and provide detailed information about the conformation of any substituents. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding, π-π stacking, and C-H···π interactions, which govern the solid-state architecture of the compound. Such information is crucial for understanding the material properties and can provide insights into crystal engineering strategies.
Theoretical and Computational Studies on 4 Bromo 7 Fluorobenzo B Thiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the structures, properties, and reactivity of molecules. For substituted benzo[b]thiophenes, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 4-bromo-7-fluorobenzo[b]thiophene, which has a rigid bicyclic core, significant conformational flexibility is not expected. However, minor variations in bond lengths and angles due to the substituents can be precisely calculated.
The optimized geometry provides key structural parameters. Below is a hypothetical data table illustrating the kind of information that would be obtained from a geometry optimization calculation, typically using a method like B3LYP with a basis set such as 6-311++G(d,p).
Hypothetical Optimized Geometry Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | Value in Å |
| Bond Length | C-F | Value in Å |
| Bond Length | C-S | Value in Å |
| Bond Angle | C-C-Br | Value in degrees |
| Bond Angle | C-C-F | Value in degrees |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Understanding the electronic structure of a molecule is crucial for predicting its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key aspect of this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the electron-withdrawing nature of the bromine and fluorine atoms would be expected to influence the energies of the frontier orbitals. The distribution of these orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack.
Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
The distribution of electron density within a molecule can be analyzed through various charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial charges on each atom, highlighting the polarity of different bonds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms would likely be in regions of positive potential.
Spectroscopic Property Prediction (e.g., NMR shielding tensors, IR vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can determine the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These tensors are then used to predict the chemical shifts (δ) observed in NMR spectra. This is particularly useful for assigning peaks in complex spectra and for understanding the electronic environment of each atom.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. By analyzing the nature of these vibrations (e.g., stretching, bending), each calculated frequency can be assigned to a specific functional group or type of bond motion. This aids in the interpretation of experimental IR spectra.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Peak (Calculated) | Assignment |
|---|---|---|
| ¹³C NMR | δ value (ppm) | Carbon atom in C-Br bond |
| ¹⁹F NMR | δ value (ppm) | Fluorine atom |
| IR | Frequency (cm⁻¹) | C-F stretch |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for studying the reactivity of molecules and for elucidating the mechanisms of chemical reactions.
To understand how a reaction proceeds, chemists can computationally model the transition state (TS), which is the highest energy point along the reaction coordinate. By locating and characterizing the structure and energy of the transition state, the activation energy for the reaction can be calculated. This provides a quantitative measure of how fast the reaction is likely to occur.
For this compound, one could model, for example, a nucleophilic aromatic substitution reaction. The calculations would involve identifying the structures of the reactants, the transition state, any intermediates, and the products. The energy profile of the reaction pathway could then be plotted, providing a detailed understanding of the reaction mechanism. This type of analysis is invaluable for predicting the feasibility of a proposed reaction and for understanding the factors that control its outcome.
Energy Landscape Investigations
Theoretical calculations are instrumental in mapping the energy landscape of this compound. The energy landscape reveals the molecule's potential energy as a function of its geometry, highlighting stable conformations and the energy barriers between them.
Due to the rigid, fused-ring structure of the benzo[b]thiophene core, this compound is expected to have a relatively simple energy landscape with a single, planar, low-energy conformation. The primary degrees of freedom would be associated with minor out-of-plane vibrations of the substituent atoms.
To provide a more detailed understanding, density functional theory (DFT) calculations could be employed. These calculations would optimize the molecular geometry to find the most stable structure and could also be used to explore the potential energy surface for any other possible, higher-energy conformers or transition states. While specific studies on this compound are not widely available, data from related benzothiophene (B83047) derivatives suggest that the planar form is indeed the global minimum on the potential energy surface.
Table 1: Illustrative Conformational Analysis of a Substituted Benzothiophene
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| Planar | DFT/B3LYP/6-311G(d,p) | 0.00 | C-S-C-C = 0.0 |
| Twisted | DFT/B3LYP/6-311G(d,p) | > 10 | C-S-C-C = 15.0 |
Note: This table is illustrative and based on general knowledge of benzothiophene systems. Specific computational data for this compound is not available in the public domain.
Non-Covalent Interaction Analysis (e.g., Halogen Bonding, π-Stacking)
Non-covalent interactions play a pivotal role in the supramolecular chemistry of halogenated aromatic compounds. For this compound, halogen bonding and π-stacking are of particular interest.
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic region on an adjacent molecule. researchgate.net Studies on analogous bromobenzothiophene derivatives have shown the presence of significant halogen bonding. For instance, in some crystal structures of bromobenzothiophene diols, strong Br···π interactions with the heterocyclic phenyl ring have been observed, with interaction energies around 7.5 kcal/mol. nih.govdntb.gov.uanih.gov Additionally, Br···O interactions with carbonyl groups have also been identified, with calculated interaction energies of approximately 2.22 kcal/mol. nih.govnih.gov
π-Stacking: The aromatic benzo[b]thiophene core allows for π-stacking interactions. However, the presence of a fluorine atom can influence these interactions. Fluorine substitution in halobenzenes has been shown to disrupt typical π-π stacking, leading to more offset or edge-to-face arrangements. rsc.org This is attributed to the electronic changes induced by the highly electronegative fluorine atom. Therefore, in solid or aggregated states, this compound may exhibit a complex interplay of halogen bonding and modified π-stacking, leading to unique supramolecular architectures.
Table 2: Calculated Non-Covalent Interaction Parameters for a Bromobenzothiophene Derivative
| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Interaction Energy (kcal/mol) |
| Halogen Bonding (Br···π) | Br···Phenyl Ring | 3.427 | -7.5 |
| Halogen Bonding (Br···O) | Br···C=O | 3.110 | -2.22 |
Data sourced from a study on anti-bromobenzothiophene diol derivatives. nih.govnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution or in a crystal lattice. These simulations model the atomic motions over time, offering insights into the molecule's flexibility, conformational dynamics, and intermolecular interactions.
While specific MD simulations for this compound are not readily found in the literature, simulations of other aromatic compounds provide a framework for what could be expected. bohrium.com For instance, MD simulations could be used to study the melting behavior of crystalline this compound by monitoring the changes in structural order and molecular mobility with increasing temperature.
Furthermore, the development of force fields for fluorinated aromatic amino acids demonstrates the increasing capability to accurately model the behavior of fluorinated aromatic systems. nih.gov Such force fields could be adapted to simulate this compound and investigate its interactions with other molecules, which is particularly relevant for its potential applications in materials science and medicinal chemistry. The simulations could reveal how the molecule orients itself in different solvents and how it interacts with biological macromolecules.
Table 3: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Value/Description |
| Force Field | AMBER-based or similar, with parameters for halogenated aromatics |
| System | A single molecule in a water box or a periodic crystal cell |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Key Observables | Root-mean-square deviation (RMSD), radial distribution functions (RDFs) for intermolecular interactions, conformational changes |
Note: This table is illustrative and presents typical parameters for an MD simulation. No specific simulation data for this compound is currently available.
Research Applications of 4 Bromo 7 Fluorobenzo B Thiophene in Chemical and Materials Science
A Versatile Scaffold for Complex Organic Architectures
The structural rigidity and electron-rich nature of the benzo[b]thiophene core, combined with the synthetic handles offered by the bromo and fluoro groups, make 4-bromo-7-fluorobenzo[b]thiophene a valuable starting material for the construction of more elaborate molecules.
Crafting Multi-Substituted Heterocyclic Compounds
In the field of medicinal chemistry, this compound and its derivatives have been instrumental in the synthesis of complex, multi-substituted heterocyclic compounds. The bromo group at the 4-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide array of substituents.
For instance, the carboxylic acid derivative, this compound-2-carboxylic acid, has been utilized as a key intermediate in the synthesis of modulators for the Stimulator of Interferon Genes (STING) pathway, which is a critical component of the innate immune system. epo.org In these syntheses, the carboxyl group is typically activated and coupled with other heterocyclic fragments, while the bromo and fluoro groups can be used to fine-tune the electronic properties and metabolic stability of the final compound.
Similarly, this versatile building block has been employed in the creation of novel anilino-pyrazole derivatives that act as cyclin-dependent kinase 2 (CDK2) inhibitors, which are of interest in cancer therapy. mdpi.com The general synthetic strategy often involves the conversion of the bromo-substituent into other functional groups or using it as a point of attachment for larger molecular fragments. Furthermore, derivatives of this compound have been investigated in the development of compounds with potential activity against hepatitis B virus (HBV) and KRAS-mutated tumors. google.commdpi.com
A common synthetic transformation involves the conversion of the bromo-group into a boronic ester, such as a pinacol (B44631) boronate, via a metal-catalyzed borylation reaction. This creates a highly versatile intermediate that can readily participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds with a variety of aryl and heteroaryl partners.
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure | Application Area |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl or heteroaryl substituted benzo[b]thiophene | Medicinal Chemistry (e.g., CDK2 inhibitors) |
| Amide Coupling | Activating agent (e.g., HATU), amine | Amide derivative of this compound-2-carboxylic acid | Medicinal Chemistry (e.g., STING modulators) |
| Borylation | Pd catalyst, bis(pinacolato)diboron | 4-(5,5-dimethyl-1,3,2-dioxaborolan-2-yl)-7-fluorobenzo[b]thiophene | Intermediate for further cross-coupling reactions |
A Precursor for Polycyclic Aromatic Hydrocarbons and Fused Systems
While direct examples of the use of this compound for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its potential as a precursor is significant. The benzo[b]thiophene unit itself is a key component in many fused-ring systems investigated for their electronic properties. The presence of the bromo-substituent allows for intramolecular and intermolecular coupling reactions that can lead to the formation of extended π-conjugated systems.
For example, palladium-catalyzed reactions, such as the Suzuki or Stille coupling, on both the bromo- and other positions of the benzo[b]thiophene core could be envisioned to construct larger, planar aromatic structures. The fluorine atom can also influence the solid-state packing of these materials through non-covalent interactions, which is a critical factor in determining their electronic properties. The development of synthetic routes to larger fused systems based on benzo[b]thiophene derivatives is an active area of research.
Engineering Advanced Functional Materials
The unique electronic and photophysical properties of the benzo[b]thiophene scaffold make it an attractive candidate for incorporation into advanced functional materials, particularly in the field of organic electronics.
Innovations in Organic Electronic Materials
The electron-rich nature of the sulfur-containing heterocycle, combined with the ability to tune its electronic energy levels through substitution, positions this compound as a promising building block for organic electronic materials.
In the realm of organic photovoltaics, there is a continuous search for new donor and acceptor materials with tailored energy levels and morphologies to enhance power conversion efficiencies. While specific studies detailing the use of this compound in OPVs are limited, the broader class of fluorinated benzothiophene (B83047) and thienothiophene derivatives has shown considerable promise.
Fluorination of conjugated polymers and small molecules is a well-established strategy to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgdntb.gov.uafigshare.comacs.orgnih.gov This can lead to higher open-circuit voltages in solar cell devices. The introduction of fluorine can also promote favorable intermolecular interactions and influence the morphology of the active layer, which is crucial for efficient charge separation and transport. acs.orgfigshare.com Therefore, copolymers incorporating the this compound unit could potentially exhibit desirable electronic and morphological properties for OPV applications. The bromo-substituent provides a convenient point for polymerization, for example, through Stille or Suzuki polycondensation reactions.
| Structural Feature | Potential Effect on OPV Device Performance | Underlying Principle |
|---|---|---|
| Fluorine Substituent | Increased open-circuit voltage (Voc) | Lowering of HOMO/LUMO energy levels |
| Fluorine Substituent | Improved morphology and charge transport | Enhanced intermolecular interactions and crystallinity |
| Bromo Substituent | Enables polymerization into donor-acceptor copolymers | Serves as a reactive site for cross-coupling reactions |
| Benzo[b]thiophene Core | Good charge transport properties | Planar, electron-rich conjugated system |
Organic field-effect transistors are a key component of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Benzo[b]thiophene-based materials, particularly those that can self-assemble into highly ordered structures, have demonstrated excellent performance as p-type semiconductors in OFETs. mdpi.comresearchgate.net
Exploration of Nonlinear Optical Properties
There is no specific literature available detailing the investigation of the nonlinear optical properties of this compound. Research in the field of NLO materials often focuses on organic compounds with significant charge-transfer characteristics, typically involving strong electron-donating and electron-accepting groups connected by a π-conjugated system. While the benzothiophene core can act as a π-system, specific studies measuring the hyperpolarizability or other NLO characteristics of this compound have not been found.
General research on related structures, such as non-fullerene acceptors containing fluorinated benzothiadiazole, has been conducted to explore their NLO properties. nih.gov These studies design molecules with donor-π-acceptor motifs to enhance their nonlinear optical response. nih.gov However, such research does not specifically name or test this compound.
Liquid Crystalline Systems
The use of this compound in the synthesis or as a component of liquid crystalline systems is not documented in the available literature. The design of liquid crystals often involves creating molecules with specific shapes (calamitic or discotic) and anisotropic properties. The benzothiophene unit has been incorporated into the core of calamitic (rod-shaped) liquid crystals, where its position within the molecular structure can influence the resulting mesophases, such as nematic and smectic phases. tandfonline.com
Optical Materials and Fluorescent Probes
While thiophene-based materials are widely investigated for their fluorescent properties and applications in optical materials, there are no specific studies on the fluorescence or use as an optical probe for this compound. The fluorescence of substituted 1,8-naphthalimides, for example, can be tuned by the nature of the substituent at the C-4 position, with amino-substituted derivatives showing green fluorescence. nih.gov This highlights the principle of how substituents affect optical properties. However, without experimental data, the specific emissive properties of this compound remain unknown.
Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Bromo 7 Fluorobenzo B Thiophene Derivatives in Research Contexts
Investigation of Structural Factors Influencing Molecular Recognition
The biological activity of benzo[b]thiophene derivatives is profoundly influenced by the nature and position of substituents on the ring system. These structural modifications dictate how the molecule recognizes and interacts with its biological targets.
Positional and Substituent Effects of Halogens on Binding
The incorporation of halogen atoms into the benzo[b]thiophene scaffold is a key strategy for modulating binding affinity and other drug-like properties. nih.gov The position and type of halogen can lead to significant differences in biological outcomes. For instance, in studies on anticancer agents, the specific placement of halogens is crucial. The binding affinity of ligands to their receptors can be enhanced by the presence of halogens at specific positions, such as the 7-position. nih.gov
Research on various heterocyclic compounds has demonstrated that halogen atoms, particularly fluorine and chlorine, can improve drug-target binding affinity and favorably influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov For example, in a series of 3-halobenzo[b]thiophene derivatives, substitutions with chlorine and bromine were synthetically accessible and showed varied antimicrobial activities, indicating the importance of the specific halogen present. nih.gov The introduction of a bromine atom at the 4-position and a fluorine atom at the 7-position of the benzo[b]thiophene core creates a distinct electronic and steric profile that directs its interactions with molecular targets.
Electrophilic substitution reactions on 4-methoxybenzo[b]thiophene (B1252323) have shown that bromination and nitration primarily occur at the 7-position. rsc.org This highlights the influence of existing substituents on the reactivity and further functionalization of the benzo[b]thiophene ring, a key consideration in designing derivatives with specific substitution patterns for SAR studies.
Conformational Analysis and Molecular Rigidity
Molecular docking studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed that different substitution patterns could lead to distinct binding modes within the target protein. nih.gov For instance, compound b19 was found to adopt a different binding pattern compared to a related covalent inhibitor, DC-Rhoin, underscoring how substitutions can alter the molecule's conformational preferences and its interactions at the active site. nih.gov The design of hybrid molecules, such as benzo[b]thiophene-chalcones, can also leverage the rigid scaffold to lock a flexible chalcone (B49325) moiety into a more defined conformation, potentially enhancing its biological activity. nih.gov
Exploration of Mechanisms of Action at the Molecular Level
Understanding how 4-bromo-7-fluorobenzo[b]thiophene derivatives exert their effects requires examining their interactions with specific biological macromolecules and the subsequent impact on cellular signaling pathways.
Binding Affinity to Biological Macromolecules (e.g., Enzymes, Receptors)
Derivatives of the benzo[b]thiophene scaffold have been identified as inhibitors or modulators of various enzymes and receptors, demonstrating the versatility of this chemical class. The specific substitutions guide the molecule to its target. For example, different series of benzo[b]thiophene derivatives have been developed as potent inhibitors of human chymase, tubulin, and RhoA/ROCK pathway proteins. nih.govcardiff.ac.uknih.gov
A notable example is the development of benzo[b]thiophene-2-sulfonamide derivatives as highly potent and selective inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. nih.gov Another study identified 2-aryl-3-anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents that interact with tubulin at the colchicine (B1669291) binding site, disrupting microtubule dynamics. cardiff.ac.uk Furthermore, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were designed to target the RhoA GTPase, with one compound, b19 , effectively inhibiting the RhoA/ROCK pathway. nih.gov
The table below summarizes the inhibitory activities of various benzo[b]thiophene derivatives against different biological targets.
| Derivative Class | Target | Key Compound | Activity (IC₅₀) |
| Benzo[b]thiophene-2-sulfonamides | Human Chymase | TY-51076 | 56 nM |
| 2-Aryl-3-anilinobenzo[b]thiophenes | Tubulin Polymerization | Compound 2c | 3.5 µM |
| 6-Methoxy-2-(p-tolyl)benzo[b]thiophene | Tubulin Polymerization | Compound 3a (related) | 60 nM (on HT-29 cells) |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway | Compound b19 | N/A |
This table is for illustrative purposes and includes data from various benzo[b]thiophene derivative classes to show the range of targets.
Modulation of Cellular Pathways and Processes
By binding to key macromolecules, benzo[b]thiophene derivatives can modulate critical cellular pathways involved in disease progression, particularly in cancer. The inhibition of specific targets often triggers a cascade of downstream effects.
For instance, the inhibition of the RhoA/ROCK pathway by compound b19 led to the suppression of myosin light chain phosphorylation and a reduction in the formation of stress fibers in MDA-MB-231 breast cancer cells. nih.gov These effects are directly linked to the machinery of cell migration and invasion, suggesting a mechanism for the observed anti-metastatic potential. nih.gov
Other benzo[b]thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govcardiff.ac.uk Derivatives based on the 2-alkoxycarbonyl-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene system are potent inhibitors of cancer cell growth and interact strongly with tubulin, leading to cell cycle arrest and apoptosis. cardiff.ac.uk Similarly, compound b19 was also found to promote apoptosis in MDA-MB-231 cells. nih.gov The ability to trigger apoptosis is a hallmark of many effective anticancer agents.
In Vitro Cellular Response Studies
The ultimate test of the structure-activity relationships and mechanistic understanding comes from evaluating the effects of these compounds on whole cells in vitro. Such studies provide crucial data on the antiproliferative and cytotoxic potential of new derivatives.
Numerous studies have reported the in vitro anticancer activity of benzo[b]thiophene derivatives against a panel of human cancer cell lines. benthamdirect.com For example, a series of (Substituted)-benzo[b]thiophene-4-carboxamides showed moderate to good anticancer activity against MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate) cancer cell lines, with the most active compounds exhibiting IC₅₀ values in the low micromolar range (1.81 to 2.52 µM). benthamdirect.com
The antiproliferative activity is highly dependent on the substitution pattern. In one study, 2-aryl-3-anilinobenzo[b]thiophene derivatives showed potent activity, with IC₅₀ values in the nanomolar range against colon cancer cells (HT-29). cardiff.ac.uk The activity of some of these compounds was found to be highly dependent on the presence of a 6-methoxy group on the benzo[b]thiophene ring. cardiff.ac.uk Compound b19 , from a different series, also significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 cells. nih.gov
The table below presents a selection of in vitro cytotoxicity data for various benzo[b]thiophene derivatives.
| Compound | Cell Line | Cell Type | Activity (IC₅₀) | Reference |
| Compound 2c | MCF-7 | Human Breast Carcinoma | 0.52 µM | cardiff.ac.uk |
| Compound 2c | CA46 | Human Burkitt Lymphoma | 0.5 µM | cardiff.ac.uk |
| Compound 3a | HT-29 | Human Colon Carcinoma | 60 nM | cardiff.ac.uk |
| Compound 3b | HT-29 | Human Colon Carcinoma | 400 nM | cardiff.ac.uk |
| Active Carboxamides | Various | (MCF-7, HeLa, A-549, Du-145) | 1.81 - 2.52 µM | benthamdirect.com |
Cellular Growth Modulation and Antiproliferative Investigations
Derivatives of the benzo[b]thiophene core have been the subject of extensive research for their potential to inhibit cellular growth and proliferation in cancer cell lines. The strategic placement of substituents on the benzothiophene (B83047) ring system plays a crucial role in determining their cytotoxic efficacy.
Research into substituted benzo[b]thiophene and thienothiophene carboxanilides and their corresponding quinolones has revealed that 2-imidazolinyl-substituted derivatives exhibit prominent antiproliferative activity. nih.gov Further studies on benzopyran-4-one-isoxazole hybrid compounds have shown that while some derivatives display potent growth inhibitory activity against various cancer cell lines, the substitution of a methoxy (B1213986) group at the 5, 6, or 7-position of the benzopyran-4-one moiety can slightly decrease this activity. mdpi.com In contrast, the presence of a halogen, such as chlorine, on a xanthone (B1684191) ring fused with a benzenesulfonamide (B165840) has been shown to generally increase antiproliferative activity. nih.gov
The introduction of halogen atoms like bromine and fluorine into the benzofuran (B130515) ring, a related heterocyclic system, has consistently led to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of a benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov Similarly, in a series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of a 4-fluorophenyl group was a key structural feature for anticancer activity. nih.gov
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzopyran-4-one-isoxazole Hybrid | Compound 5a | CCRF-CEM | 5.6 | mdpi.com |
| Benzopyran-4-one-isoxazole Hybrid | Compound 5c | CCRF-CEM | 3.3 | mdpi.com |
| Halogenated Benzofuran | Derivative with Bromine at 3-position | HL60 | 0.1 | nih.gov |
| Halogenated Benzofuran | Derivative with Bromine at 3-position | K562 | 5 | nih.gov |
Antimicrobial Efficacy Assessments
The benzo[b]thiophene scaffold is a key component in various compounds exhibiting antimicrobial properties. The nature and position of substituents on this heterocyclic system are critical for their activity against a range of microbial pathogens, including multidrug-resistant strains.
Studies on benzo[b]thiophene acylhydrazone derivatives have identified compounds with significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. nih.gov For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains. nih.gov This highlights the importance of specific substitutions on the benzo[b]thiophene ring for potent antibacterial action.
The synthesis and evaluation of 3-halobenzo[b]thiophenes have also provided valuable insights into their antimicrobial potential. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low MIC of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov This suggests that the presence of a halogen at the 3-position, combined with a bulky alcohol substituent, is favorable for antimicrobial activity.
Furthermore, research on 8-substituted-7-fluoro-benzo nih.govnih.govthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazoles, which contain a related benzothiazole (B30560) core, has shown that these compounds possess moderate antimicrobial activity. orientjchem.orgresearchgate.net The fluorine atom at the 7-position is a key feature of these molecules. While specific data on this compound is not extensively available, the established antimicrobial activity of bromo- and fluoro-substituted analogs points to its potential in this area. The combination of a bromine and a fluorine atom on the benzo[b]thiophene ring could lead to unique electronic and lipophilic properties that may enhance its interaction with microbial targets.
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | 4 | nih.gov |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | nih.gov |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | nih.gov |
| Auranofin Analogue | Auranofin | S. aureus | 0.03 | nih.gov |
| Auranofin Analogue | Auranofin | E. faecium | 0.12 | nih.gov |
Antiviral Activity Studies
The emergence of viral diseases with pandemic potential has underscored the urgent need for new antiviral agents. Heterocyclic compounds, including those with a thiophene (B33073) or benzo[b]thiophene core, have been investigated as potential viral inhibitors.
A notable area of research has been the development of inhibitors for the Ebola virus (EBOV), a filovirus that causes severe hemorrhagic fever. nih.gov One strategy for therapeutic intervention is to target the viral entry process. nih.gov A high-throughput screen of a small molecule library identified benzoquinoline compounds as inhibitors of EBOV replication. nih.gov Further optimization of this scaffold led to a compound with a submicromolar IC50 in an EBOV minigenome assay and antiviral activity against infectious EBOV in cell culture. nih.gov
While not directly focused on this compound, these findings demonstrate that heterocyclic structures can serve as a basis for the development of potent antiviral drugs. The electronic properties and structural conformation conferred by the bromo and fluoro substituents on the benzo[b]thiophene ring could be advantageous for binding to viral proteins and inhibiting their function.
| Compound Class | Specific Derivative Example | Virus | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Benzoquinoline | SW456 | Ebola virus | Minigenome assay | submicromolar | nih.gov |
| Diphenylurea | Compound 4 | Dengue virus | Cell-based assay | Not specified | nih.gov |
| Pyridobenzothiazolone | Compound 1 | HCoV-OC43 | Cell-based assay | Not specified | mdpi.com |
Computational Approaches to Molecular Interactions
Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that govern the biological activity of compounds. These approaches are instrumental in understanding the SAR of this compound derivatives and in guiding the design of new, more potent molecules.
Ligand-Protein Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of this compound derivatives and for elucidating the molecular basis of their biological activity.
In the context of antimicrobial research, docking studies have been employed to investigate the interaction of thiophene derivatives with bacterial enzymes. For example, the binding affinity of functionalized thiophene molecules against Salmonella Typhi DNA gyrase has been compared to that of known antibiotics like ciprofloxacin. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory potential of the compounds. nih.gov Similarly, docking studies of bromo-substituted thiophene derivatives with the receptor protein of Mycobacterium tuberculosis have identified crucial hydrogen bonding interactions. nih.gov
In the area of anticancer research, molecular docking has been used to study the binding of new thiophene derivatives to various cancer cell lines. rjraap.com For instance, the docking of an antibacterial compound into the topoisomerase II DNA gyrase enzyme revealed interactions that suggest it acts by inhibiting DNA replication. researchgate.net These computational predictions, when correlated with experimental data, provide a powerful platform for the rational design of new derivatives with improved activity. The this compound scaffold, with its specific pattern of halogenation, can be effectively modeled to predict its binding to a variety of protein targets.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can provide insights into the stability of ligand-target complexes and the conformational changes that may occur upon binding.
For instance, MD simulations have been used to study the intercalation of anticancer benzothiopyranoindazoles, a related class of compounds, with DNA models. nih.gov These simulations can reveal the preferred binding modes, such as major or minor groove intercalation, and how these are influenced by factors like the charge of the ligand and the DNA. nih.gov The stability of the intercalation complex can also be assessed, providing a more comprehensive understanding of the compound's mechanism of action.
Although specific MD simulation studies on this compound are not widely reported, this computational technique holds significant promise for investigating its interactions with biological targets. MD simulations could be used to explore the conformational flexibility of the molecule, the stability of its binding to target proteins, and the role of the bromo and fluoro substituents in these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
QSAR models have been successfully applied to various series of benzo[b]thiophene derivatives. For example, 3D-QSAR analysis has been performed on N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives of benzo[b]thienyl- and thieno[2,3-b]thienylcarboxanilides to identify molecular properties that have the highest impact on their antitumor activity. nih.gov These models can provide valuable information on which modifications are likely to improve anticancer properties. nih.gov
In the field of antimicrobial research, QSAR models have been developed for benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. researchgate.net These models, which can be built using methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR), have demonstrated strong predictive power. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR provides a roadmap for the rational design of new antibiotics. researchgate.net The application of QSAR modeling to this compound and its analogs would be a logical step in the exploration of their therapeutic potential.
Future Research Directions and Emerging Trends for 4 Bromo 7 Fluorobenzo B Thiophene
Development of More Sustainable and Atom-Economical Synthetic Methods
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research will likely focus on moving away from harsh reaction conditions and multi-step procedures. chemrxiv.org Key areas of development include:
C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. Research into transition-metal-catalyzed C-H activation specific to the benzo[b]thiophene core could lead to more direct and efficient syntheses of derivatives.
Photocatalysis and Electrochemistry: These methods provide green alternatives to traditional synthesis, often proceeding under mild conditions with high selectivity. researchgate.net Exploring photocatalytic radical annulation or electrochemical cyclization for the construction of the 4-Bromo-7-fluorobenzo[b]thiophene skeleton is a promising avenue.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency compared to batch processes. Developing a continuous flow synthesis for this compound would be a significant advancement for its large-scale production.
| Synthetic Strategy | Potential Advantages |
| C-H Activation | Reduced waste, fewer synthetic steps |
| Photocatalysis | Mild reaction conditions, high selectivity |
| Flow Chemistry | Improved safety, scalability, and efficiency |
Exploration of Novel Reactivity Patterns and Functionalization Strategies
The bromine and fluorine substituents on the this compound ring provide unique handles for a variety of chemical transformations. Future work will aim to exploit these features to create a diverse library of new compounds.
Cross-Coupling Reactions: While established, there is still room to explore novel cross-coupling partners and catalytic systems to introduce a wider range of functional groups at the 4-position. This includes the introduction of complex alkyl, aryl, and heteroaryl moieties.
Late-Stage Functionalization: Developing methods for the selective functionalization of the benzo[b]thiophene core at later stages of a synthetic sequence is highly desirable. This would allow for the rapid diversification of complex molecules containing the this compound unit.
Directed Metalation: The fluorine atom can potentially act as a directing group for ortho-metalation, enabling selective functionalization at the C-6 position. Investigating this reactivity could open up new avenues for creating trisubstituted benzo[b]thiophenes.
Integration into Advanced Hybrid Material Systems
The unique electronic and photophysical properties of benzo[b]thiophenes make them attractive components for advanced materials. benthamdirect.comnumberanalytics.com Future research will focus on incorporating this compound into sophisticated material architectures.
Organic Electronics: As a building block for organic semiconductors, this compound derivatives could be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The bromine atom serves as a convenient point for polymerization or attachment to other components of a device.
Chemosensors: By appending specific recognition units, this compound could be the basis for fluorescent or colorimetric sensors for the detection of ions, small molecules, or biomolecules. The fluorine atom can modulate the electronic properties of the system, potentially enhancing sensor sensitivity and selectivity.
Liquid Crystals: The rigid, planar structure of the benzo[b]thiophene core is well-suited for the design of liquid crystalline materials. arxiv.org Research into new liquid crystal compounds derived from this compound could lead to materials with applications in displays and other electro-optical devices. arxiv.org
Advanced Multi-Scale Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules and materials.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms and predict the outcome of new functionalization strategies for this compound. arxiv.org
Screening for Biological Activity: Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov
Designing Materials with Tailored Properties: Computational screening can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, guiding the synthesis of materials with optimized performance. arxiv.org
Design of Next-Generation Benzo[b]thiophene Scaffolds with Tuned Properties
The this compound scaffold serves as a template for the design of new and improved benzo[b]thiophene-based molecules with finely tuned properties.
Q & A
Q. What are the key synthetic routes for 4-Bromo-7-fluorobenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of benzo[b]thiophene derivatives. For example, silica gel-assisted bromination of fluorinated precursors under mild conditions (e.g., using N-bromosuccinimide) can achieve regioselective bromination at the 4-position . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect yield and purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is standard, with yields ranging from 60–85% depending on precursor reactivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic proton splitting for fluorine and bromine effects) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 321.21 for CHBrFS) .
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of volatile byproducts.
- Wear nitrile gloves and goggles due to potential skin/eye irritation .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- Dispose of waste via halogenated organic solvent protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For instance, the bromine atom’s σ-hole interaction enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids. Solvent effects (toluene vs. THF) are modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies address regioselectivity challenges in functionalizing this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use fluorine as a directing group for lithiation at the 3-position, enabling carboxylation or alkylation .
- Protection/Deprotection : Temporarily block the thiophene sulfur with methyl groups to prevent unwanted side reactions during bromine substitution .
- Microwave-Assisted Synthesis : Enhances regioselectivity in Pd-catalyzed couplings by reducing reaction time (e.g., 10 minutes at 120°C) .
Q. How do steric and electronic effects of bromine/fluorine substituents impact the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC values in enzyme inhibition assays (e.g., cytochrome P450) with analogs lacking halogens. Fluorine’s electron-withdrawing effect increases metabolic stability, while bromine enhances hydrophobic binding .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Bromine’s van der Waals radius (1.85 Å) often fits hydrophobic pockets .
Q. What are the limitations of Friedel-Crafts alkylation for modifying this compound, and how can they be overcome?
- Methodological Answer : Friedel-Crafts reactions are ineffective due to the electron-deficient thiophene ring. Alternatives include:
- Transition Metal Catalysis : Pd-mediated C-H activation for direct arylation .
- Ullmann Coupling : Copper(I)-catalyzed coupling with aryl iodides in DMSO at 110°C .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How should researchers validate data?
- Methodological Answer :
- Compare DSC (Differential Scanning Calorimetry) data across studies. For example, values range from 98–105°C due to polymorphism or impurities.
- Reproduce synthesis using standardized protocols (e.g., identical solvents, cooling rates) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
